4-[(3-chloro-4-methylphenyl)amino]-6-methylquinoline-2-carboxylic acid
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Description
4-[(3-chloro-4-methylphenyl)amino]-6-methylquinoline-2-carboxylic acid is a useful research compound. Its molecular formula is C18H15ClN2O2 and its molecular weight is 326.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.0822054 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound “4-[(3-chloro-4-methylphenyl)amino]-6-methylquinoline-2-carboxylic acid” is structurally related to Tolfenamic acid , a known non-steroidal anti-inflammatory drug (NSAID). NSAIDs typically exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, key mediators of inflammation and pain .
Mode of Action
As an NSAID, this compound likely interacts with its target, the COX enzymes, by blocking the active site of the enzyme. This prevents the conversion of arachidonic acid to prostaglandin H2, the first step in the production of prostaglandins . The resulting decrease in prostaglandin synthesis leads to reduced inflammation and pain.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway. By inhibiting the COX enzymes, the compound prevents the conversion of arachidonic acid to prostaglandin H2, effectively halting the production of downstream prostaglandins . These prostaglandins normally play a role in processes such as inflammation, pain sensation, and fever generation.
Result of Action
The primary molecular effect of this compound’s action is the reduction in prostaglandin synthesis. On a cellular level, this leads to a decrease in the inflammatory response, as prostaglandins are key mediators of inflammation. Clinically, this results in a reduction in symptoms such as pain, swelling, and fever .
Properties
IUPAC Name |
4-(3-chloro-4-methylanilino)-6-methylquinoline-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-10-3-6-15-13(7-10)16(9-17(21-15)18(22)23)20-12-5-4-11(2)14(19)8-12/h3-9H,1-2H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNORLUNZHQKDRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)C)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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